molecular formula C16H25N3O2 B5431706 N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5431706
M. Wt: 291.39 g/mol
InChI Key: YUVJXQZDPAEOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the piperazine family of compounds, which have been shown to have a variety of biological activities. EPPA has been investigated for its potential as a therapeutic agent in several disease states, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including COX-2, MMP-9, and NF-kB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of several inflammatory cytokines, including TNF-alpha and IL-6. In neuropathic pain research, this compound has been shown to reduce the expression of several pain-related genes in the spinal cord.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have activity in several disease states, making it a versatile compound for research. One limitation is that it can be difficult to synthesize, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of this compound derivatives that may have improved activity or pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds. Finally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic targets for cancer, inflammation, and pain.

Synthesis Methods

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-bromoethoxybenzene, followed by reaction with acetic anhydride. Other methods include the reaction of 4-ethylpiperazine with 2-chloroethoxybenzene, followed by reaction with acetic acid, and the reaction of 4-ethylpiperazine with 2-hydroxyethoxybenzene, followed by reaction with acetic anhydride.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential as a therapeutic agent in several disease states, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neuropathic pain research, this compound has been shown to reduce pain in animal models of neuropathic pain.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVJXQZDPAEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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